Decanoic anhydride
Overview
Description
{20})H({38})O(_{3}). It is derived from decanoic acid and is commonly used in organic synthesis due to its acylation properties. This compound is a fatty acid derivative and is known for its ability to introduce decanoyl groups to target molecules .
Mechanism of Action
Target of Action
Decanoic anhydride, also known as Capric anhydride , is a biochemical reagent that interacts with various biological materials and organic compounds It’s known that anhydrides in general are highly reactive to nucleophilic attack .
Mode of Action
This compound, like other anhydrides, undergoes nucleophilic acyl substitution reactions . In these reactions, a nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl and displacing the leaving group . The reaction of an anhydride with an amine, for example, forms an amide through this mechanism .
Biochemical Pathways
Anhydrides are known to participate in various biochemical reactions, including the synthesis of carboxylic acids, esters, and amides . For instance, anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .
Pharmacokinetics
Its solubility in chloroform suggests that it may be lipophilic, which could influence its absorption and distribution in the body.
Result of Action
It’s known that the products of anhydride reactions, such as carboxylic acids, esters, and amides, play various roles in biological systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction rate of anhydrides can be affected by the presence of nucleophiles and the pH of the environment . Additionally, the physical properties of this compound, such as its melting point and boiling point , can be influenced by temperature and pressure.
Biochemical Analysis
Biochemical Properties
Decanoic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is used in the synthesis of 2-deoxy-2-p-methoxybenzylimideneaminio-1,3,4,6-tetra-O-decanoyl-D-glucopyranose . The interaction of this compound with these biomolecules typically involves acylation reactions, where the anhydride group reacts with nucleophilic groups on the biomolecules, leading to the formation of ester or amide bonds.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, decanoic acid, a related compound, has been shown to inhibit androgen secretion in a letrozole-induced polycystic ovary syndrome model . This suggests that this compound may have similar effects on cellular signaling and gene expression pathways, potentially impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity as an anhydride. It undergoes nucleophilic acyl substitution reactions, where the anhydride group reacts with nucleophiles such as water, alcohols, or amines . This reaction leads to the formation of carboxylic acids, esters, or amides, respectively. The mechanism involves the removal of the leaving group from the anhydride and the formation of a new acyl compound. These reactions are crucial for the biochemical applications of this compound in organic synthesis and modification of biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can hydrolyze to form decanoic acid in the presence of moisture . Long-term studies on the effects of this compound on cellular function have shown that its stability and degradation can influence the outcomes of biochemical experiments. For instance, the hydrolysis of this compound can lead to changes in the concentration of active compounds, affecting the results of in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that medium-chain fatty acids like decanoic acid can have neuroprotective effects at certain dosages . High doses of this compound may lead to toxic or adverse effects. For example, in a study on the neuroprotective effects of decanoic acid, it was found that specific dosages could attenuate neurodegeneration and improve behavior in animal models . These findings suggest that the dosage of this compound is critical in determining its effects on biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism. It can be hydrolyzed to form decanoic acid, which is then metabolized through β-oxidation to produce energy . The enzymes involved in these pathways include acyl-CoA synthetase, which activates decanoic acid for subsequent β-oxidation. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For instance, its solubility in organic solvents like chloroform suggests that it can be efficiently transported within lipid-rich environments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, decanoic acid, a related compound, has been shown to localize within mitochondrial membranes, where it can influence mitochondrial function and energy production . Similar localization patterns may be observed for this compound, affecting its biochemical interactions and effects within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanoic anhydride can be synthesized through the reaction of decanoic acid with acetic anhydride or by the dehydration of decanoic acid using a dehydrating agent such as phosphorus pentoxide. Another method involves the reaction of decanoic acid with thionyl chloride to form decanoyl chloride, which is then reacted with decanoic acid to produce this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of decanoic acid with acetic anhydride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Decanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form decanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride
Common Reagents and Conditions:
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), base (e.g., sodium hydroxide, pyridine).
Aminolysis: Amines (e.g., ammonia, primary or secondary amines).
Major Products:
Hydrolysis: Decanoic acid.
Alcoholysis: Decanoate esters.
Aminolysis: Decanoamides.
Reduction: Decanol
Scientific Research Applications
Decanoic anhydride is widely used in scientific research due to its versatile acylation properties. Some of its applications include:
Organic Synthesis: Used as an acylating agent to introduce decanoyl groups to alcohols, amines, and other nucleophiles, forming esters and amides.
Polymer Research: Employed to modify natural polymers like cellulose and starch, enhancing their water resistance, flexibility, and thermal stability.
Surface Science: Utilized in surface modification techniques to alter surface energy, hydrophobicity, and adhesion properties.
Material Science: Plays a role in the production of biodegradable surfactants and lubricants, contributing to environmentally friendly material design.
Comparison with Similar Compounds
Decanoic anhydride can be compared with other similar acid anhydrides such as:
- Acetic anhydride
- Propionic anhydride
- Butyric anhydride
- Valeric anhydride
- Hexanoic anhydride
- Stearic anhydride
- Palmitic anhydride
Uniqueness: this compound is unique due to its longer carbon chain, which imparts distinct hydrophobic properties and makes it suitable for modifying polymers and surfaces to enhance water resistance and flexibility. Its applications in producing biodegradable surfactants and lubricants also highlight its environmental benefits .
Properties
IUPAC Name |
decanoyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3/c1-3-5-7-9-11-13-15-17-19(21)23-20(22)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWWKYKIBSHDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(=O)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174935 | |
Record name | Decanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-76-0 | |
Record name | Decanoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2082-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decanoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does decanoic anhydride influence the formation of vesicles in crowded environments?
A1: Research indicates that the presence of crowding agents like polyethylene glycol (PEG) can significantly impact the behavior of this compound during vesicle formation. Specifically, PEG appears to promote the formation of monodisperse vesicles from long-chain fatty acids like those derived from this compound hydrolysis. This is likely due to PEG creating more hydrophobic regions, enhancing the solubilization of unreacted anhydride into the forming vesicles []. Interestingly, this effect is chain-length dependent, with shorter-chain fatty acid anhydrides experiencing inhibited vesicle formation in the presence of PEG [].
Q2: Are there any analytical techniques commonly used to characterize and quantify this compound?
A4: Gas Chromatography coupled with Mass Spectroscopy (GC-MS) is a widely employed technique for identifying and quantifying this compound in complex mixtures []. This method separates different components based on their volatility and then identifies them based on their mass-to-charge ratios. This technique provides information about the purity and composition of samples containing this compound.
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